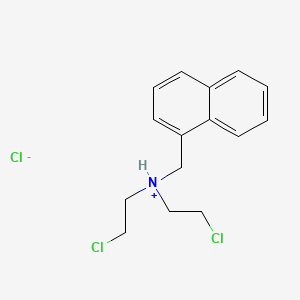

N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride

Beschreibung

N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride is a nitrogen mustard derivative characterized by a naphthalene ring system linked to a bis(2-chloroethyl)amine group. This compound belongs to the class of alkylating agents, which are known for their ability to cross-link DNA strands, disrupting replication and inducing apoptosis in rapidly dividing cells.

Molecular Formula: C₁₅H₁₈Cl₃N

Molecular Weight: ~318.69 g/mol (calculated)

Key Features:

- Bis(2-chloroethyl) groups enable alkylation of DNA nucleophiles (e.g., guanine N7).

Eigenschaften

CAS-Nummer |

60855-84-7 |

|---|---|

Molekularformel |

C15H18Cl3N |

Molekulargewicht |

318.7 g/mol |

IUPAC-Name |

bis(2-chloroethyl)-(naphthalen-1-ylmethyl)azanium;chloride |

InChI |

InChI=1S/C15H17Cl2N.ClH/c16-8-10-18(11-9-17)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7H,8-12H2;1H |

InChI-Schlüssel |

JDWWUVHHDKKJCR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C[NH+](CCCl)CCCl.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride typically involves the reaction of 1-naphthalenemethanamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Formation of new derivatives with different functional groups.

Oxidation Reactions: Formation of naphthalene derivatives with oxidized functional groups.

Reduction Reactions: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Properties

The primary application of N,N-bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride is in the synthesis of antineoplastic agents. It serves as an intermediate in the production of nitrogen mustard derivatives that are used to treat various malignancies, including:

- Hodgkin's Disease : Clinical studies have shown that nitrogen mustards can induce remission in patients with Hodgkin's disease, often in combination with other chemotherapeutic agents .

- Polycythemia Vera : The compound has also been studied for its efficacy in treating polycythemia vera, a blood cancer characterized by an overproduction of red blood cells .

Synthesis and Production Methods

The synthesis of N,N-bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride involves several chemical reactions that can be optimized for yield and purity. Recent advancements have focused on improving production methods to enhance efficiency and reduce environmental impact:

- Improved Synthesis Techniques : New methods have been developed that minimize by-products and use readily available raw materials, making the synthesis process more economical and scalable .

- Pharmaceutical Grade Purity : Techniques ensuring high purity levels are critical for pharmaceutical applications, as impurities can affect drug efficacy and safety .

Clinical Efficacy Studies

Research has demonstrated the effectiveness of nitrogen mustards derived from N,N-bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride in clinical settings:

- In a study involving patients with advanced Hodgkin's disease, 73% achieved complete remission after treatment with nitrogen mustards over a 23-month period .

- The compound has shown promise when used alone or in combination with other cytotoxic agents, enhancing overall treatment outcomes.

Safety and Toxicology Assessments

While effective, the use of N,N-bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride is associated with potential risks:

- Toxicity Profiles : Comprehensive studies have been conducted to evaluate the toxicity associated with its metabolites, including assessments of long-term effects on organ systems and potential carcinogenicity .

- Patient Management : Strategies for managing side effects during treatment have been developed to improve patient compliance and quality of life.

Wirkmechanismus

The mechanism of action of N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA bases, particularly guanine, which is highly susceptible to alkylation.

Vergleich Mit ähnlichen Verbindungen

N,N-Bis(2-chloroethyl)methanamine Hydrochloride (HN2, Mechlorethamine)

CAS : 55-86-7 | Formula : C₅H₁₂Cl₃N | MW : 192.52 g/mol

Key Differences :

- Lacks the naphthalene group, resulting in lower lipophilicity.

- Clinically used as a chemotherapeutic agent (e.g., Hodgkin’s lymphoma).

- Rapid hydrolysis in aqueous solutions, limiting its stability .

Toxicity : High myelosuppression and vesicant properties due to reactive aziridinium intermediates .

N,N-Bis(2-chloroethyl)propan-1-amine Hydrochloride

CAS : 38521-66-3 | Formula : C₇H₁₆Cl₃N | MW : 220.57 g/mol

Key Differences :

- Propyl backbone instead of aromatic naphthalene.

- Reduced steric hindrance may enhance alkylation efficiency.

N,N-Bis(2-chloroethyl)ethylenediamine Dihydrochloride

CAS : 3399-66-4 | Formula : C₆H₁₄Cl₄N₂ | MW : 270.00 g/mol

Key Differences :

N,N-Bis(2-chloroethyl)-o-bromobenzylamine

CAS : 2361-57-1 | Formula : C₁₁H₁₄BrCl₂N | MW : 323.05 g/mol

Key Differences :

- Brominated benzyl group instead of naphthalene.

- Bromine may alter electron density, affecting reactivity and metabolite profiles.

- Investigated for targeted alkylation in cancer models .

Structural and Functional Data Table

Metabolic and Toxicological Considerations

- Metabolism : Like cyclophosphamide, nitrogen mustards are typically metabolized via hepatic enzymes. The naphthalene group in the target compound may undergo cytochrome P450-mediated oxidation, generating reactive intermediates .

- Toxicity: Structural analogs such as HN2 exhibit dose-limiting myelosuppression and gastrointestinal toxicity.

Research and Development Insights

- Applications : While HN2 and cyclophosphamide are established in oncology, the target compound’s naphthalene system may offer advantages in targeting solid tumors or crossing the blood-brain barrier.

- Synthesis : Likely involves alkylation of 1-naphthalenemethanamine with 2-chloroethyl groups, analogous to methods for HN2 .

Biologische Aktivität

N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride, commonly known as chlornaphazine, is a compound of significant interest in pharmacology due to its biological activity, particularly in oncology and toxicology. This article delves into its mechanisms of action, biological effects, and associated case studies, supported by relevant data.

Chemical Structure and Properties

N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride is a nitrogen mustard derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₃Cl₂N

- Molecular Weight : 270.15 g/mol

- CAS Number : 821-48-7

The compound is characterized by the presence of two chloroethyl groups attached to a naphthalene ring, which contributes to its reactivity and biological activity.

Chlornaphazine exerts its effects primarily through alkylation of DNA. The chloroethyl groups facilitate the formation of reactive intermediates that can bind to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial in its application as an anticancer agent.

- DNA Alkylation : The compound's active metabolites form covalent bonds with nucleophilic sites on DNA, particularly at the N-7 position of guanine.

- Induction of Apoptosis : The resultant DNA damage triggers cellular pathways leading to apoptosis, particularly in rapidly dividing cells such as cancer cells.

Anticancer Properties

Chlornaphazine has demonstrated potent anticancer activity across various cancer types. Its effectiveness is attributed to its ability to induce apoptosis in tumor cells through DNA damage.

- Case Study : In a study involving patients with polycythemia vera treated with chlornaphazine, a significant incidence of bladder carcinoma was observed, suggesting a direct link between treatment and carcinogenic outcomes in certain contexts .

Cytotoxicity

The cytotoxic effects of chlornaphazine have been extensively studied:

- In vitro Studies : Research indicates that chlornaphazine exhibits cytotoxicity against several cancer cell lines, including LoVo (colorectal cancer) and other solid tumors .

- Mechanism of Hydrolysis : Upon exposure to beta-glucuronidase from E. coli, chlornaphazine undergoes hydrolysis, resulting in reduced cytotoxicity against LoVo cells .

Toxicological Profile

While chlornaphazine is effective as an antineoplastic agent, it also poses significant risks due to its toxicity:

- Acute Effects : Exposure can lead to chemical burns and systemic poisoning. Symptoms may include nausea, vomiting, and neurological effects like tremors and convulsions .

- Long-term Risks : Chronic exposure has been associated with an increased risk of secondary malignancies due to its mutagenic potential .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₃H₁₃Cl₂N |

| Molecular Weight | 270.15 g/mol |

| Anticancer Activity | Induces apoptosis via DNA alkylation |

| Cytotoxicity | Effective against various cancer cell lines |

| Acute Toxicity Symptoms | Nausea, vomiting, convulsions |

| Long-term Risks | Increased risk of secondary cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.